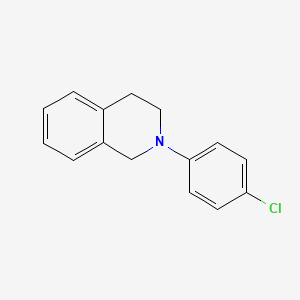

2-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline

Description

2-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline (C₁₅H₁₄ClN) is a substituted tetrahydroisoquinoline (THIQ) derivative characterized by a chlorophenyl group at the 2-position of the isoquinoline scaffold. Its synthesis typically involves sodium borohydride reduction of 1-(4-chlorophenyl)-3,4-dihydroisoquinoline, yielding a 95% isolated product as an off-white solid . This compound has been utilized in catalytic reactions, such as the aza-Henry reaction with nitromethane, demonstrating its role as a substrate in heterogeneous photocatalysis .

Properties

IUPAC Name |

2-(4-chlorophenyl)-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN/c16-14-5-7-15(8-6-14)17-10-9-12-3-1-2-4-13(12)11-17/h1-8H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQYNICOEUCGJHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst. For instance, the reaction of 4-chlorobenzaldehyde with 2-phenylethylamine under acidic conditions can yield the desired tetrahydroisoquinoline derivative .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the Pictet-Spengler reaction for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form isoquinoline derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions include various substituted isoquinolines, reduced tetrahydroisoquinolines, and halogenated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial and Antiparasitic Properties

Research indicates that tetrahydroisoquinoline derivatives exhibit significant antimicrobial activities. A study highlighted the synthesis of a series of 2-aryl-1-cyano-1,2,3,4-tetrahydroisoquinolines, which demonstrated potent acaricidal effects comparable to standard drugs like ivermectin. The structure-activity relationship (SAR) revealed that specific substitutions on the aromatic ring significantly enhanced activity .

Neuroprotective Effects

Tetrahydroisoquinolines are being investigated for their neuroprotective properties. Compounds within this class have shown potential in combating neurodegenerative diseases by modulating neurotransmitter systems and exhibiting antioxidant activities. For instance, THIQ analogs have been evaluated for their effects on various neurodegenerative disorders, demonstrating promising results in preclinical models .

Structure-Activity Relationship (SAR)

Understanding the SAR of 2-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline is crucial for optimizing its biological activity. The presence of substituents on the phenyl ring influences the compound's interaction with biological targets. For example:

| Substituent | Effect on Activity |

|---|---|

| 2'-F | Increased potency |

| 3'-Cl | Moderate activity |

| 2'-Br | Enhanced efficacy |

This table summarizes how different substituents can modify the biological activity of THIQ derivatives .

Diabetes Management

Recent studies have identified THIQ derivatives as selective agonists for peroxisome proliferator-activated receptor gamma (PPARγ), which plays a critical role in glucose metabolism. A notable derivative exhibited an EC50 value of 0.03 μM and demonstrated significant glucose-lowering effects in animal models . This positions THIQ as a potential therapeutic agent for managing diabetes.

Cancer Treatment

THIQ compounds have shown promise as selective estrogen receptor degraders (SERDs), which are crucial in treating estrogen receptor-positive cancers such as breast cancer. These compounds can circumvent resistance mechanisms associated with traditional therapies by degrading the estrogen receptor and thus inhibiting tumor growth .

Synthetic Methodologies

The synthesis of this compound involves several strategies that enhance yield and purity:

- One-Pot Reactions : Efficient methods have been developed to synthesize THIQ derivatives through one-pot reactions involving various reagents under solvent-free conditions.

- Friedel-Crafts Acylation : This method is employed for the direct synthesis of aromatic ketones that serve as precursors for THIQ compounds .

Neuroprotective Activity Evaluation

A comprehensive study evaluated a series of THIQ derivatives against various neurodegenerative models. The results indicated that certain compounds reduced oxidative stress markers and improved cognitive function in animal models of Alzheimer's disease. These findings suggest a potential pathway for developing THIQ-based therapies for neurodegenerative conditions .

Efficacy in Diabetes Models

In a controlled study involving diabetic mice, a novel THIQ derivative was administered over four weeks. The results showed a marked decrease in plasma glucose levels compared to control groups treated with standard antidiabetic medications. This underscores the therapeutic potential of THIQ in diabetes management .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected THIQ Derivatives

- Electronic Effects : The 4-chlorophenyl group is electron-withdrawing, contrasting with the electron-donating methoxy group in 2-(4-methoxyphenyl)-THIQ derivatives. This difference influences reactivity and binding interactions in catalytic or biological systems .

Metabolic Stability and Toxicity

- Metabolism: Unlike 1MeTIQ and TIQ, which are excreted >70% unchanged in rats, the chlorophenyl derivative’s metabolic fate remains unstudied.

- Cytotoxicity: N-Methylated THIQs (e.g., N-methylisoquinolinium ion) exhibit dopaminergic toxicity in PC12h cells, reducing ATP levels and tyrosine hydroxylase activity.

Substituent Effects on Reactivity and Function

- Halogen vs. Alkoxy Groups: 4-Chlorophenyl: Enhances electrophilicity at the isoquinoline core, facilitating nucleophilic additions (e.g., in aza-Henry reactions) . 4-Methoxyphenyl: Electron-donating methoxy groups stabilize intermediates in cyclization reactions, as seen in carbonitrile-substituted THIQs .

- Positional Isomerism : Derivatives like 6-chloro-THIQ () show distinct biological profiles compared to 2-(4-chlorophenyl)-THIQ, emphasizing the role of substitution position in activity .

Biological Activity

2-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline (THIQ) is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications in various medical fields, particularly in oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a tetrahydroisoquinoline core with a chlorophenyl substituent at the 2-position. The synthesis typically involves cyclization reactions such as the Bischler-Napieralski method or Pictet-Spengler reaction, which facilitate the formation of the isoquinoline framework .

Anticancer Properties

Research indicates that THIQ derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : In studies involving breast cancer cell lines (MDA-MB-231), compounds similar to this compound demonstrated IC50 values lower than conventional chemotherapeutics like 5-FU, indicating potent anticancer activity .

- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest. Molecular docking studies suggest that these compounds may inhibit anti-apoptotic proteins such as BCL2 and EGFRK .

Neuroprotective Effects

Tetrahydroisoquinolines have been studied for their neuroprotective properties:

- Parkinson's Disease : Compounds in this class have shown potential in preventing dopaminergic neuron degeneration associated with Parkinson's disease. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress .

- Cognitive Enhancement : Some derivatives have been reported to enhance cognitive function in animal models by acting on serotonin receptors and other neurochemical pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural modifications:

- Substituent Effects : The presence of electron-withdrawing groups (like the chloro substituent) at specific positions enhances the compound's potency against cancer cells. For example, mono-substitution at position 4' is preferred over other positions .

- Conformational Constraints : The spatial arrangement resulting from substituents affects binding affinity to biological targets. Studies show that modifications can lead to significant changes in activity profiles .

Case Studies

Several studies highlight the efficacy of THIQ derivatives:

- Breast Cancer Study : A study evaluated the anticancer activity of various THIQ derivatives against MDA-MB-231 cells. Results indicated that compounds with a methoxy group exhibited superior cytotoxicity compared to others .

- Neuroprotection in Animal Models : Research involving animal models for neurodegenerative diseases demonstrated that THIQ derivatives could reduce neuroinflammation and improve motor function .

Data Summary Table

| Activity Type | Compound | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | This compound | < 30 | Induction of apoptosis |

| Neuroprotective | THIQ Derivative | N/A | Modulation of neurotransmitter systems |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.